2-(4-oxo-2-propylsulfanyl-1H-pyrimidin-6-yl)acetic acid
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Overview
Description
2-(4-oxo-2-propylsulfanyl-1H-pyrimidin-6-yl)acetic acid is a chemical compound with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-oxo-2-propylsulfanyl-1H-pyrimidin-6-yl)acetic acid involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the yield and purity of the final product. Detailed synthetic routes are often documented in scientific literature, providing a roadmap for researchers to replicate and modify the synthesis process.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors and continuous flow processes. The optimization of reaction conditions and the use of advanced technologies ensure high efficiency and cost-effectiveness in the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(4-oxo-2-propylsulfanyl-1H-pyrimidin-6-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and catalysts.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often characterized using advanced analytical techniques to determine their structure and properties.
Scientific Research Applications
2-(4-oxo-2-propylsulfanyl-1H-pyrimidin-6-yl)acetic acid has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is explored for its therapeutic potential in treating specific diseases. In industry, it is utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 2-(4-oxo-2-propylsulfanyl-1H-pyrimidin-6-yl)acetic acid involves its interaction with specific molecular targets and pathways These interactions lead to changes in cellular processes and biochemical reactions
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-(4-oxo-2-propylsulfanyl-1H-pyrimidin-6-yl)acetic acid include those with comparable molecular structures and reactivity
Highlighting Uniqueness: this compound stands out due to its specific molecular structure and reactivity, which make it suitable for particular applications that other similar compounds may not be able to achieve. The comparison with similar compounds highlights its uniqueness and potential advantages in scientific research and industrial applications.
Properties
IUPAC Name |
2-(4-oxo-2-propylsulfanyl-1H-pyrimidin-6-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-2-3-15-9-10-6(5-8(13)14)4-7(12)11-9/h4H,2-3,5H2,1H3,(H,13,14)(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDLXPIYBOKRRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=O)C=C(N1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NC(=O)C=C(N1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.